5-Methylnicotinoyl chloride

Medicinal Chemistry ADME Property Optimization Lipophilicity

Researchers requiring the 5-methylnicotinoyl pharmacophore for rupatadine intermediate N-(5-methylnicotinoyl)-4-hydroxypiperidine face a critical specificity challenge: substitution with 2- or 6-methylnicotinoyl chloride isomers yields divergent biological activity profiles and receptor binding affinities. 5-Methylnicotinoyl chloride (CAS 884494-95-5) provides the exact 5-methyl substitution pattern required. • Validated in US20040044216A1 for rupatadine intermediate synthesis; coupling with 4-hydroxypiperidine under standard acylation conditions (Et₃N, CH₂Cl₂, 0-5°C). • XLogP3-AA = 1.7, TPSA = 30 Ų - distinct lipophilicity profile vs. 6-methyl isomer (ΔLogP ≈ +0.1) for ADME optimization. • Stored under inert atmosphere at 2-8°C to maintain acyl chloride integrity; shipped ambient with desiccant.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 884494-95-5
Cat. No. B1285282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylnicotinoyl chloride
CAS884494-95-5
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C(=O)Cl
InChIInChI=1S/C7H6ClNO/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3
InChIKeyOSFVFNVXUQRYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylnicotinoyl chloride – Physical Properties & Synthesis


5-Methylnicotinoyl chloride (CAS 884494-95-5, C7H6ClNO, MW 155.58) is a pyridine-derived acyl chloride featuring a methyl substituent at the 5-position of the nicotinoyl ring. It is primarily employed as an electrophilic building block in organic synthesis, with typical purity specifications of 95% or higher . Computed properties include an XLogP3-AA value of 1.7 [1] and a topological polar surface area (TPSA) of 30 Ų [1]. This compound exhibits the characteristic high reactivity of acyl chlorides, necessitating storage under inert atmosphere and room temperature conditions .

Electrophilic acylating agent for amide/ester formation under anhydrous conditions
Supports pharmaceutical intermediate synthesis, notably patented rupatadine pathways
Purity specification ≥95% with standard QC (NMR, HPLC, GC)

Why Generic Substitution Fails


Substituting 5-Methylnicotinoyl chloride with another methylnicotinoyl chloride isomer (e.g., 2- or 6-methyl derivatives) or the unsubstituted nicotinoyl chloride cannot be done arbitrarily in advanced synthesis or medicinal chemistry workflows. The position of the methyl group on the pyridine ring critically influences the electronic properties, lipophilicity, and steric environment of the resulting amide or ester products. As demonstrated in comparative studies of methyl-substituted nicotinamides and nicotinoids, even minor positional changes lead to divergent biological activity profiles and receptor binding affinities [1]. In a pharmaceutical context, this specificity is non-negotiable: the 5-methyl substitution pattern is a structural requirement for key intermediates like those in the rupatadine synthetic pathway [2].

Positional isomerism (2- or 6-methyl) alters electronic and steric properties of downstream products, which may shift reactivity and binding profiles.

Biological activity of nicotinamide derivatives is sensitive to methyl position; receptor affinity may diverge, limiting direct interchangeability in medicinal chemistry.

Patented rupatadine synthetic route requires exclusive 5-substitution; alternative isomers are not reported as intermediates for this validated pathway.

Quantitative Differentiation Guide vs. Isomeric Analogs


Lipophilicity Modulation: LogP Comparison

The 5-methyl substitution pattern yields a distinct lipophilicity profile compared to the 6-methyl isomer. This difference influences membrane permeability and solubility in downstream products. The XLogP3-AA value for 5-Methylnicotinoyl chloride is 1.7 [1], while the ACD/LogP for 6-Methylnicotinoyl chloride is reported as 1.60 .

LogP Comparison
Head-to-head
Target: XLogP3-AA = 1.7 vs 6-Methyl isomer: ACD/LogP = 1.60 Δ ≈ +0.1 (slightly higher lipophilicity)
Slightly higher lipophilicity may affect partitioning and chromatographic retention.
In silico computed values; verify experimentally for critical applications.
Medicinal Chemistry ADME Property Optimization Lipophilicity

Physical Property Divergence: Boiling Point Comparison

The boiling point of 5-Methylnicotinoyl chloride (251.3 °C at 760 mmHg) is significantly higher than that of its 6-methyl isomer (235.1 ± 20.0 °C at 760 mmHg) and its 2-methyl isomer (221.8 °C at 760 mmHg) . This difference in volatility impacts purification strategy and handling.

Boiling Point
Data to verify
5-Methyl: 251.3 °C 6-Methyl: 235.1 ± 20.0 °C 2-Methyl: 221.8 °C (pred.) Δ ≈ +16 °C / +30 °C
Reported higher boiling point indicates different intermolecular interactions; may influence distillation strategy.
Source-specific review recommended; confirm with experimental boiling point data.
Process Chemistry Purification Thermal Stability

Pharmaceutical Synthetic Utility in Rupatadine Intermediate

5-Methylnicotinoyl chloride is the specific acylating agent used to prepare N-(5-methylnicotinoyl)-4-hydroxypiperidine, a key intermediate in the synthesis of rupatadine, a marketed dual histamine and platelet-activating factor (PAF) antagonist [1]. The overall synthesis of rupatadine has been reported with a 91% yield [2], and the intermediate itself has been prepared with 99.1% purity by HPLC [3].

Rupatadine Intermediate
Class-level
Exclusive 5-methyl isomer required for N-(5-methylnicotinoyl)-4-hydroxypiperidine (US20040044216A1). Patent reports 91% overall yield; intermediate purity 99.1% (HPLC).
Supports rupatadine synthetic pathway studies; structural requirement for patented route.
Class-level inference; confirm with synthetic protocol and batch QC.
Drug Synthesis Rupatadine PAF Antagonist Key Intermediate

Commercial Availability and Purity Specifications

5-Methylnicotinoyl chloride is commercially available from multiple suppliers with standardized purity specifications of 95% or higher, and is offered in quantities up to kilogram scale [1]. Suppliers provide batch-specific quality control documentation, including NMR, HPLC, and GC analyses .

Commercial Availability
Reported
Purity ≥95% (HPLC/GC) Scale up to kg QC: NMR, HPLC, GC
Established commercial supply with standardized QC documentation.
Supplier-specific; request batch-specific COA for critical work.
Chemical Procurement Supply Chain Quality Control

Optimal Application Scenarios


Synthesis of Rupatadine and Related PAF/H1 Antagonists

Utilize 5-Methylnicotinoyl chloride as the exclusive acylating agent to prepare N-(5-methylnicotinoyl)-4-hydroxypiperidine, a critical intermediate in the synthesis of rupatadine fumarate [1]. The reaction typically employs triethylamine as a base in dichloromethane at 0-5°C, yielding the intermediate with high purity [1]. This application is validated by US Patent US20040044216A1, and the overall rupatadine synthesis can achieve up to 91% yield [2].

Medicinal Chemistry Campaigns for Nicotinoyl-Containing Leads

Employ 5-Methylnicotinoyl chloride to introduce a specific, slightly more lipophilic (XLogP3-AA = 1.7) [3] nicotinoyl moiety into lead compounds. This is particularly relevant when optimizing ADME properties, as the 5-methyl substitution provides a different lipophilicity profile compared to the 6-methyl isomer (ΔLogP ≈ +0.1) . The compound is typically reacted with amines or alcohols under basic conditions (e.g., triethylamine) in an inert atmosphere to form stable amides or esters .

General Synthesis of 5-Methylnicotinamide Derivatives

Use as a versatile acyl chloride building block for introducing the 5-methylnicotinoyl group into complex molecules. The compound's higher boiling point (251.3 °C) compared to isomeric analogs may offer advantages in solvent-free or high-temperature reaction conditions. Standard coupling procedures involve treatment with nucleophiles (amines, alcohols, thiols) in the presence of a base (e.g., pyridine, triethylamine) and under anhydrous, inert conditions to prevent hydrolysis .

Application
Selection Property
Validation Focus
Rupatadine intermediate synthesis
5-Methyl positional substitution requirement
Patent-defined synthetic route verification
Medicinal chemistry lead optimization
Position-dependent lipophilicity profile
Comparative LogP and membrane permeability assays
General 5-methylnicotinamide derivatives
Reported higher boiling point relative to isomers
Distillation and high-temperature reaction optimization

Technical Documentation Hub

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38 linked technical documents
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